[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorus-based compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions, including specific temperature and stirring times, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of phosphorus-centered radicals, which play a crucial role in the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate involves the transfer of phosphoryl groups, which are central to its reactivity. This process is catalyzed by specific enzymes and involves the formation of phosphoryl intermediates, which play a crucial role in the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate include other phosphorus-based compounds such as bis(2-ethylhexyl) phosphate and various organophosphorus compounds .
Uniqueness: What sets this compound apart from similar compounds is its unique chemical structure and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable subject of study in scientific research .
Eigenschaften
CAS-Nummer |
132894-24-7 |
---|---|
Molekularformel |
C8H17O10P3-4 |
Molekulargewicht |
366.14 g/mol |
IUPAC-Name |
[[2-ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C8H21O10P3/c1-3-5-6-8(4-2)7-16-20(12,13)18-21(14,15)17-19(9,10)11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15)(H2,9,10,11)/p-4 |
InChI-Schlüssel |
LFRHQURVRBXVQI-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCC(CC)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.